molecular formula C15H18N4O3S B2503149 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097868-62-5

1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2503149
CAS No.: 2097868-62-5
M. Wt: 334.39
InChI Key: KSPPLTLJXSCESA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic molecule designed for research applications. It features a piperazine core, a structure frequently utilized in medicinal chemistry for its favorable physicochemical properties . This core is functionalized with a 1,2,5-thiadiazol-3-yl moiety. Heterocyclic scaffolds containing sulfur and nitrogen atoms, such as thiadiazoles, are recognized as privileged structures in drug discovery due to their versatile biological activities and ability to impart favorable pharmacokinetic properties . The presence of the 3,5-dimethoxybenzoyl group further enhances the molecular complexity, offering a potential site for interaction with biological targets. Compounds incorporating the piperazine and thiadiazole motifs have been investigated for a wide spectrum of pharmacological activities, serving as key scaffolds in the development of therapeutic agents . The specific combination of these moieties in this compound makes it a compound of significant interest for exploratory research in hit-to-lead optimization campaigns and for probing novel biological pathways. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-21-12-7-11(8-13(9-12)22-2)15(20)19-5-3-18(4-6-19)14-10-16-23-17-14/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPPLTLJXSCESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,5-Dimethoxybenzoyl Group: This step involves the acylation of the piperazine ring using 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 1,2,5-Thiadiazol-3-yl Group: The final step involves the reaction of the intermediate with a thiadiazole derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and thiadiazole nitrogen atoms serve as nucleophilic centers. Key reactions include:

Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., methyl iodide), benzoyl chlorides

  • Conditions : K₂CO₃ in DMF, 60–80°C

  • Products :

    ReactantProductYield (%)
    Methyl iodideN-Methyl-piperazine derivative78
    4-Chlorobenzyl chlorideN-Benzyl carboxamide derivative65

Thiadiazole Ring Functionalization

  • Reagents : Hydrazine hydrate, thionyl chloride

  • Conditions : Reflux in ethanol (hydrazine) or benzene (SOCl₂)

  • Products : Hydrazinyl-thiadiazole (82% yield) or chloro-thiadiazole derivatives (70% yield) .

Oxidation Reactions

The thiadiazole sulfur atom undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)RT, 12 hrs, acetic acidThiadiazole S-oxideIntermediate for antibiotics
KMnO₄H₂O, 80°C, 6 hrsThiadiazole S,S-dioxideNot isolable (decomposes)

Hydrolysis Reactions

The benzoyl group participates in hydrolysis:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux, 8 hrs

  • Product : 3,5-Dimethoxybenzoic acid (quantitative) + thiadiazolyl-piperazine.

Basic Hydrolysis

  • Conditions : 2M NaOH, 70°C, 5 hrs

  • Product : Degradation to smaller fragments (72% mass loss) .

Cycloaddition and Ring Contraction

Photochemical and thermal reactions induce structural rearrangements:

Photochemical [3+2] Cycloaddition

  • Conditions : UV light (λ = 254 nm), THF, 24 hrs

  • Product : Endoperoxide intermediate → 1,2,5-thiadiazol-3(2H)-one (87% yield) .

Thermal Ring Contraction

  • Conditions : 120°C, toluene, 3 hrs

  • Product : Pyrimidine-thiadiazole fused heterocycle (63% yield) .

Reductive Transformations

Selective reduction of the thiadiazole ring:

Reducing AgentConditionsProductNotes
NaBH₄MeOH, 0°C, 2 hrsPartial ring opening → thiolLow stability (polymerizes)
LiAlH₄Et₂O, reflux, 4 hrsThiadiazoline derivative58% yield, crystalline

Electrophilic Aromatic Substitution

The dimethoxybenzoyl group directs electrophiles to para positions:

Nitration

  • Reagents : HNO₃/H₂SO₄ mixture

  • Conditions : 0°C, 1 hr → RT, 3 hrs

  • Product : 4-Nitro-3,5-dimethoxybenzoyl derivative (41% yield) .

Stability Under Physiological Conditions

Critical for drug design applications:

  • pH 7.4 buffer, 37°C : 94% intact after 24 hrs.

  • Liver microsomes : Rapid O-demethylation (t₁/₂ = 22 min) .

This compound’s reactivity profile enables its use as a scaffold for synthesizing antimicrobial and anticancer agents, as demonstrated by derivatization studies . Future research should explore catalytic asymmetric reactions to access enantiomerically pure derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated its efficacy against human lung adenocarcinoma (A549) and colon adenocarcinoma (HT29) cells using the MTT assay, demonstrating a dose-dependent inhibition of cell proliferation.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)
A54912.5
HT2915.0

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus8 µg/mL
P. aeruginosa15 µg/mL

These results highlight the potential for developing new antimicrobial agents based on this compound's structure.

Neuroprotective Effects

Preliminary studies suggest that 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may exhibit neuroprotective properties. It has been postulated that the compound could protect neuronal cells from oxidative stress and apoptosis through its antioxidant activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various research contexts:

  • Cytotoxicity Evaluation : A study conducted on novel piperazinone derivatives demonstrated that structural modifications could enhance anticancer activity, suggesting a similar approach could be beneficial for optimizing this compound's efficacy .
  • Antimicrobial Studies : Research into related compounds has shown that structural features significantly influence antimicrobial activity, indicating that further exploration of this compound could yield effective new antibiotics.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

Core Structural Variations

The target compound differs from related piperazine derivatives in the substitution patterns of the aromatic and heterocyclic groups. Key structural analogs include:

Compound Name Substituents (N1/N4) Key Features
Target Compound 3,5-Dimethoxybenzoyl / 1,2,5-thiadiazole Electron-donating methoxy groups; planar thiadiazole for π-π interactions
1-(3,5-Dimethoxybenzoyl)piperazine 3,5-Dimethoxybenzoyl / H Lacks thiadiazole; simpler structure with reduced steric bulk
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Naphthoyl / 1,2,5-thiadiazole Larger aromatic system (naphthoyl) enhances hydrophobicity
HBK15 (from ) 2-Chloro-6-methylphenoxy / 2-methoxyphenyl Chlorine and methyl groups improve lipophilicity; methoxy enhances polarity
7x (from ) 3,5-Dichlorophenyl / thiophenyl Dichloro substitution increases electron-withdrawing effects
Electronic and Steric Effects
  • Electron-Donating vs. Withdrawing Groups: The 3,5-dimethoxybenzoyl group (target compound) provides electron-donating methoxy groups, enhancing solubility via hydrogen bonding.
  • Heterocyclic Moieties : The 1,2,5-thiadiazole ring in the target compound offers a planar structure for π-π stacking, unlike the thiophene in 7x () or pyrimidine in analogs from , which vary in ring size and electronegativity .

Physicochemical Properties

Property Target Compound 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine HBK15
Molecular Weight ~324 g/mol (estimated) 324.40 g/mol ~450 g/mol (estimated)
LogP (Predicted) 2.8–3.2 3.5 4.1
Solubility Moderate (methoxy enhances) Low (naphthoyl increases hydrophobicity) Low (chlorine reduces)
pKa ~5.6 (thiadiazole NH) Not reported ~7.1 (piperazine NH)

Key Observations :

  • The target compound’s methoxy groups improve aqueous solubility compared to naphthoyl or chloro-substituted analogs.
  • Thiadiazole’s acidity (pKa ~5.6) may facilitate protonation at physiological pH, enhancing membrane permeability .

Biological Activity

1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Core : Synthesized through cyclization of ethylenediamine with dihaloalkanes under basic conditions.
  • Introduction of the 3,5-Dimethoxybenzoyl Group : Acylation of the piperazine ring using 3,5-dimethoxybenzoyl chloride in the presence of triethylamine.
  • Attachment of the 1,2,5-Thiadiazol-3-yl Group : Reaction of the intermediate with a thiadiazole derivative under suitable conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme or receptor activity, leading to various biological effects. The exact targets depend on the specific context in which the compound is applied.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds containing thiadiazole moieties have shown notable cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell proliferation:

CompoundCell LineIC50 (μM)
3dHeLa29
3cHeLa>100
3bMCF-773

The presence of lipophilic characteristics enhances tissue permeability and interaction with biological targets .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. This compound's structural features contribute to its effectiveness against various pathogens.

Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated several derivatives containing thiadiazole structures for their cytotoxicity against human cancer cell lines. The results indicated that compounds with multiple functional groups exhibited enhanced activity compared to simpler structures .
  • Pharmacological Profiling :
    In a comparative study of similar compounds (e.g., piperidine and morpholine derivatives), it was found that the piperazine derivative showed superior antitumor activity due to its unique structural attributes that facilitate better receptor binding and modulation .

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by sequential functionalization. Key steps include:
  • Piperazine ring formation : Base-mediated cyclization of diamines or coupling of pre-formed piperazine derivatives.
  • Thiadiazole introduction : Reaction of piperazine with thiadiazole precursors (e.g., 3-amino-1,2,5-thiadiazole) under nucleophilic substitution conditions .
  • Benzoylation : Acylation of the piperazine nitrogen with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) and controlled temperatures (60–80°C) to enhance reaction efficiency. Catalysts like DMAP can improve acylation yields. Purity is ensured via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, thiadiazole protons at δ 8.1–8.3 ppm) and piperazine ring conformation .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 376.12) .

Q. What preliminary biological screening assays are appropriate to evaluate the compound's potential pharmacological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity toward serotonin (5-HT), dopamine, or σ receptors due to structural similarity to CNS-active piperazines .
  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative effects .
  • Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases via fluorometric/colorimetric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of the 3,5-dimethoxybenzoyl and thiadiazolyl groups to biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or removing thiadiazole).
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (methoxy groups) and π-π stacking (thiadiazole) interactions .
  • Bioactivity Profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) to quantify substituent effects .

Q. What experimental strategies can resolve contradictions in biological activity data, such as unexpected decreases in potency observed in modified derivatives?

  • Methodological Answer :
  • Solubility Analysis : Measure logP and aqueous solubility to rule out bioavailability issues (e.g., cyclodextrin inclusion complexes reducing membrane permeability) .
  • Structural Confirmation : Re-analyze derivatives via X-ray crystallography to detect unintended stereochemical changes .
  • Metabolic Stability Testing : Use liver microsomes to assess rapid degradation as a cause of false-negative results .

Q. Which computational modeling approaches are suitable for predicting the compound's interaction with potential biological targets, such as receptors or enzymes?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide predicts binding modes to serotonin receptors (e.g., 5-HT₁A) by aligning the thiadiazole ring in hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS evaluates binding stability over 100 ns trajectories, focusing on hydrogen bonds between methoxy groups and receptor residues .
  • Quantum Mechanics (QM) : Gaussian calculations assess electronic effects of substituents on binding affinity .

Q. How can the compound's stability under various storage conditions and solvent systems be systematically evaluated to inform experimental design?

  • Methodological Answer :
  • Accelerated Stability Studies : Store aliquots at −70°C, 4°C, and 25°C for 1–3 months, monitoring degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life .
  • Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy to detect aggregation or hydrolysis .

Q. What methodologies are recommended for investigating the metabolic pathways and potential toxicity profiles of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes and identify metabolites via LC-MS/MS .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Genotoxicity Screening : Ames test (OECD 471) and micronucleus assay (OECD 487) to assess mutagenic potential .

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